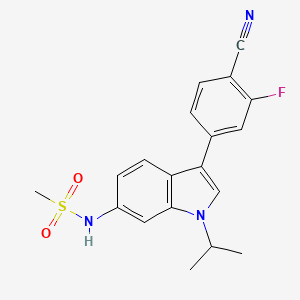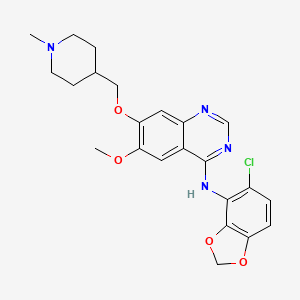![molecular formula C26H43FNO9P B10780233 (2S)-2-amino-3-[[(2R)-2-fluoro-3-[3-(2-undecoxyphenyl)propanoyloxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B10780233.png)
(2S)-2-amino-3-[[(2R)-2-fluoro-3-[3-(2-undecoxyphenyl)propanoyloxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CHEMBL3577182 is a compound listed in the ChEMBL database, which is a repository of bioactive molecules with drug-like properties. This compound has been studied for its potential biological activities and interactions with various molecular targets. The structure and properties of CHEMBL3577182 make it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine .
Análisis De Reacciones Químicas
CHEMBL3577182 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another and can occur under different conditions depending on the nature of the substituents involved.
Common reagents and conditions used in these reactions vary, but they typically include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
CHEMBL3577182 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in various chemical assays to study its reactivity and interaction with other molecules.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is conducted to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mecanismo De Acción
The mechanism of action of CHEMBL3577182 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound exerts its effects by binding to these targets and modulating their activity, which can lead to changes in cellular processes and physiological responses .
Comparación Con Compuestos Similares
CHEMBL3577182 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable structures or biological activities. For example, compounds with similar functional groups or molecular frameworks may exhibit similar reactivity or therapeutic potential. The comparison can help identify the distinct features of CHEMBL3577182 that make it a valuable subject of study in scientific research .
If you have any specific questions or need further details, feel free to ask!
Propiedades
Fórmula molecular |
C26H43FNO9P |
|---|---|
Peso molecular |
563.6 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[[(2R)-2-fluoro-3-[3-(2-undecoxyphenyl)propanoyloxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C26H43FNO9P/c1-2-3-4-5-6-7-8-9-12-17-34-24-14-11-10-13-21(24)15-16-25(29)35-18-22(27)19-36-38(32,33)37-20-23(28)26(30)31/h10-11,13-14,22-23H,2-9,12,15-20,28H2,1H3,(H,30,31)(H,32,33)/t22-,23+/m1/s1 |
Clave InChI |
RJDYAPVWZJLYAA-PKTZIBPZSA-N |
SMILES isomérico |
CCCCCCCCCCCOC1=CC=CC=C1CCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)F |
SMILES canónico |
CCCCCCCCCCCOC1=CC=CC=C1CCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1r)-3-Amino-1-Phenyl-Propoxy]-4-Chloro-Benzonitrile](/img/structure/B10780157.png)
![1-[4-(2,2-Dimethylpropyl)-1h-imidazol-2-yl]-2-[4-(5-fluoropyridin-2-yl)phenyl]propan-2-ol](/img/structure/B10780174.png)

![3-chloro-2-[(Z)-hydroxyiminomethyl]-4-(4-hydroxyphenyl)phenol](/img/structure/B10780181.png)
![(8S)-N-[(3-fluorophenyl)methyl]-N-methylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine](/img/structure/B10780184.png)

![[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-[hydroxy(methyl)carbamoyl]-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl] acetate](/img/structure/B10780201.png)
![4-amino-6-[[(1S)-1-(6-fluoro-4-methylsulfonyl-3-phenylquinolin-2-yl)ethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B10780207.png)


![2-[(1R)-3-amino-1-phenylpropoxy]-4-chlorobenzonitrile;oxalic acid](/img/structure/B10780223.png)
![(1S)-14-(4-chlorobutyl)-5-methoxy-15-thia-10-azatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-4-ol](/img/structure/B10780224.png)

![3-[[2-[(4-Tert-butylbenzoyl)amino]-4-methoxybenzoyl]amino]benzoic acid](/img/structure/B10780239.png)